molecular formula C20H18N2O4S B302689 4-{[5-(4-Methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

4-{[5-(4-Methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Cat. No. B302689
M. Wt: 382.4 g/mol
InChI Key: AYRYCVWTMFITSM-GIKHVEQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(4-Methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid, also known as MMBZ, is a compound that has been extensively studied in the field of medicinal chemistry. MMBZ is a thiazolidine derivative that has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of 4-{[5-(4-Methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is not fully understood. However, it has been suggested that 4-{[5-(4-Methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid may act by inhibiting the activity of certain enzymes or proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
4-{[5-(4-Methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. 4-{[5-(4-Methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has also been shown to inhibit the replication of certain viruses and to have antibacterial activity against certain bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{[5-(4-Methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid in lab experiments is that it has shown promising results in various scientific research applications. However, one of the limitations of using 4-{[5-(4-Methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is that its mechanism of action is not fully understood, which makes it difficult to design experiments to fully explore its potential therapeutic properties.

Future Directions

There are several future directions for the study of 4-{[5-(4-Methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid. One direction is to further explore its potential as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and bacterial infections. Another direction is to investigate the mechanism of action of 4-{[5-(4-Methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid in order to better understand its potential therapeutic properties. Additionally, further studies are needed to determine the safety and efficacy of 4-{[5-(4-Methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid in animal and human trials.

Synthesis Methods

The synthesis of 4-{[5-(4-Methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid involves the reaction of 4-aminobenzoic acid with 4-methoxy-3-methylbenzaldehyde and 2-thioxo-4-thiazolidinone. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product.

Scientific Research Applications

4-{[5-(4-Methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer, antiviral, and antibacterial properties. 4-{[5-(4-Methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including diabetes and Alzheimer's disease.

properties

Product Name

4-{[5-(4-Methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

4-[[(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C20H18N2O4S/c1-12-10-13(4-9-16(12)26-3)11-17-18(23)22(2)20(27-17)21-15-7-5-14(6-8-15)19(24)25/h4-11H,1-3H3,(H,24,25)/b17-11-,21-20?

InChI Key

AYRYCVWTMFITSM-GIKHVEQZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)C)OC

SMILES

CC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)C)OC

Canonical SMILES

CC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)C)OC

Origin of Product

United States

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